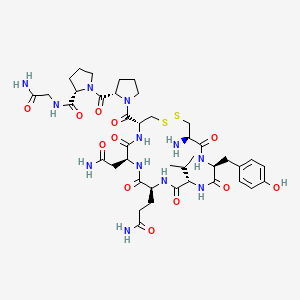

(Val3,Pro8)-Oxytocin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C41H60N12O12S2 |

|---|---|

Molekulargewicht |

977.1 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H60N12O12S2/c1-20(2)33-39(63)47-24(11-12-30(43)55)35(59)49-26(16-31(44)56)36(60)50-27(19-67-66-18-23(42)34(58)48-25(37(61)51-33)15-21-7-9-22(54)10-8-21)40(64)53-14-4-6-29(53)41(65)52-13-3-5-28(52)38(62)46-17-32(45)57/h7-10,20,23-29,33,54H,3-6,11-19,42H2,1-2H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,62)(H,47,63)(H,48,58)(H,49,59)(H,50,60)(H,51,61)/t23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |

InChI-Schlüssel |

MKUDLHWRPHCLGX-ZDRVBFMLSA-N |

Isomerische SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Kanonische SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(Val3,Pro-8)-Oxytocin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Val3,Pro-8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin, characterized by amino acid substitutions at positions 3 (Valine for Isoleucine) and 8 (Proline for Leucine). This modification results in a biased agonism at the oxytocin receptor (OXTR), favoring the Gq-dependent signaling pathway over β-arrestin recruitment. This document provides an in-depth technical overview of the mechanism of action of (Val3,Pro-8)-Oxytocin, presenting quantitative data on its signaling profile and detailed experimental protocols for its characterization. The information herein is intended to support further research and drug development efforts targeting the oxytocinergic system.

Introduction

The oxytocin receptor (OXTR) is a class A G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand oxytocin, canonically couples to Gq and Gi/o proteins.[1] This activation triggers a cascade of intracellular events, including the stimulation of phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization, as well as the modulation of adenylyl cyclase activity.[2] Furthermore, agonist binding to the OXTR promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.[3]

(Val3,Pro-8)-Oxytocin has emerged as a valuable pharmacological tool due to its distinct signaling properties. It acts as a potent agonist of the Gq-dependent pathway while exhibiting significantly weaker agonism for β-arrestin engagement and subsequent receptor endocytosis.[4][5] This biased agonism offers a unique opportunity to dissect the physiological roles of Gq-mediated signaling versus β-arrestin-mediated signaling in the context of the oxytocinergic system.

Quantitative Signaling Profile

The signaling profile of (Val3,Pro-8)-Oxytocin has been characterized in comparison to the native human oxytocin (Leu8-OXT) and another New World monkey variant, Pro8-OXT. The following tables summarize the key quantitative data from functional assays.

Table 1: Potency (EC50) for Gq Pathway Activation (Calcium Mobilization)

| Ligand | Cell Line | EC50 (nM) | Reference |

| (Val3,Pro-8)-Oxytocin | HEK293 | 1.38 | [6] |

| Pro8-Oxytocin | HEK293 | 1.15 | [6] |

| Leu8-Oxytocin | HEK293 | 1.05 | [6] |

Table 2: Efficacy (Emax) for Gq Pathway Activation (Calcium Mobilization)

| Ligand | Cell Line | Emax (% of Leu8-OXT) | Reference |

| (Val3,Pro-8)-Oxytocin | HEK293 | ~100% | [6] |

| Pro8-Oxytocin | HEK293 | ~100% | [6] |

| Leu8-Oxytocin | HEK293 | 100% | [6] |

Table 3: Potency (EC50) for β-arrestin 2 Recruitment

| Ligand | Cell Line | EC50 (nM) | Reference |

| (Val3,Pro-8)-Oxytocin | HEK293 | >1000 | [6] |

| Pro8-Oxytocin | HEK293 | 141.3 | [6] |

| Leu8-Oxytocin | HEK293 | 25.7 | [6] |

Table 4: Efficacy (Emax) for β-arrestin 2 Recruitment

| Ligand | Cell Line | Emax (% of Leu8-OXT) | Reference |

| (Val3,Pro-8)-Oxytocin | HEK293 | ~10% | [6] |

| Pro8-Oxytocin | HEK293 | ~50% | [6] |

| Leu8-Oxytocin | HEK293 | 100% | [6] |

Signaling Pathways

(Val3,Pro-8)-Oxytocin demonstrates a clear bias towards the Gq-mediated signaling cascade. Upon binding to the OXTR, it induces a robust activation of Gq proteins, leading to the canonical downstream effects of PLC activation, IP3 generation, and a subsequent increase in intracellular calcium concentration. In contrast, its ability to recruit β-arrestin 2 is markedly diminished compared to native oxytocin.

The recruitment of β-arrestin is a critical step for OXTR desensitization and internalization. The weak interaction of (Val3,Pro-8)-Oxytocin with this pathway suggests that it may lead to more sustained Gq-mediated signaling due to reduced receptor desensitization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of (Val3,Pro-8)-Oxytocin.

Calcium Mobilization Assay

This assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium concentration upon receptor stimulation.

-

Cell Culture and Plating:

-

HEK293 cells stably expressing the human oxytocin receptor (hOXTR) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

-

-

Fluorescent Dye Loading:

-

The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C in the dark.

-

-

Agonist Stimulation and Data Acquisition:

-

After incubation, the dye solution is removed, and cells are washed again with HBSS.

-

The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

Baseline fluorescence is recorded before the addition of varying concentrations of (Val3,Pro-8)-Oxytocin or other agonists.

-

Upon agonist addition, fluorescence is measured kinetically over time to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration.

-

EC50 and Emax values are determined using a non-linear regression analysis (e.g., four-parameter logistic equation).

-

β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay quantifies the interaction between the activated OXTR and β-arrestin 2.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured as described above.

-

Cells are transiently co-transfected with plasmids encoding for hOXTR fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a yellow fluorescent protein (YFP) acceptor.

-

-

Cell Plating:

-

24 hours post-transfection, cells are seeded into 96-well white-walled, white-bottom plates at a density of 40,000 cells per well.

-

-

Agonist Stimulation and BRET Measurement:

-

The culture medium is removed, and cells are washed with HBSS.

-

Cells are then incubated with varying concentrations of (Val3,Pro-8)-Oxytocin or other agonists for a defined period (e.g., 15 minutes) at 37°C.

-

The Rluc substrate (e.g., coelenterazine h) is added to each well.

-

Light emissions at the Rluc wavelength (e.g., 485 nm) and the YFP wavelength (e.g., 530 nm) are measured simultaneously using a BRET-compatible plate reader.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc).

-

Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration.

-

EC50 and Emax values are determined using non-linear regression analysis.

-

Conclusion

(Val3,Pro-8)-Oxytocin is a biased agonist of the oxytocin receptor, potently activating the Gq-dependent signaling pathway while demonstrating significantly reduced efficacy in recruiting β-arrestin. This unique pharmacological profile makes it an invaluable tool for elucidating the distinct physiological consequences of these two major signaling arms of the oxytocinergic system. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding of oxytocin receptor pharmacology and to develop novel therapeutics with tailored signaling properties.

References

- 1. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. revvity.com [revvity.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional New World monkey oxytocin forms elicit an altered signaling profile and promotes parental care in rats - PMC [pmc.ncbi.nlm.nih.gov]

(Val3,Pro8)-Oxytocin: A Technical Guide to Oxytocin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Val3,Pro8)-Oxytocin is an analog of the neuropeptide oxytocin, characterized by the substitution of the third amino acid with valine and the eighth with proline. This modification influences its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for a myriad of physiological processes, including uterine contractions, lactation, and complex social behaviors. Understanding the binding affinity and subsequent signaling profile of this compound is paramount for the development of novel therapeutics targeting the oxytocinergic system. This technical guide provides an in-depth overview of the binding characteristics of this analog, detailed experimental protocols for its assessment, and a visualization of the key signaling pathways involved.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for oxytocin analogs, providing a basis for understanding the potential binding affinity and functional activity of this compound.

Table 1: Competitive Binding Affinities (IC50) of Oxytocin Analogs at the Human Oxytocin Receptor

| Compound | IC50 (nM) | Receptor Source | Radioligand | Reference |

| Pro8-Oxytocin | 20 | Human OTR | [¹²⁵I]-OVTA | [4] |

| Leu8-Oxytocin (Native Oxytocin) | 90 | Human OTR | [¹²⁵I]-OVTA | [4] |

Table 2: Functional Activity (EC50) of Oxytocin Analogs in Calcium Mobilization Assay

| Compound | EC50 (nM) | Cell Line | Assay | Reference |

| Pro8-Oxytocin | 70 | CHO cells expressing human OTR | Calcium Mobilization | [4] |

| Leu8-Oxytocin (Native Oxytocin) | 130 | CHO cells expressing human OTR | Calcium Mobilization | [4] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.

1. Materials:

-

Membrane Preparation: Crude membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

-

Unlabeled Ligand: this compound, native oxytocin (for positive control).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the oxytocin receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A series of dilutions of the unlabeled ligand (this compound).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

The membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with the cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol describes a method to quantify the recruitment of β-arrestin to the oxytocin receptor upon ligand binding, a key step in receptor desensitization and G-protein independent signaling.

1. Materials:

-

Cell Line: HEK293 cells co-expressing the oxytocin receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Ligands: this compound, native oxytocin (positive control).

-

BRET Substrate: Coelenterazine h.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Microplate Reader: Capable of detecting both luminescence and fluorescence signals.

2. Procedure:

-

Cell Culture: Plate the engineered HEK293 cells in a white, clear-bottom 96-well plate and grow to confluence.

-

Ligand Stimulation: Replace the culture medium with the assay buffer containing various concentrations of the test ligand (this compound).

-

Substrate Addition: Add the BRET substrate, coelenterazine h, to each well.

-

Signal Detection: Immediately measure the luminescence emissions at two wavelengths corresponding to the BRET donor and acceptor using the microplate reader.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the ligand concentration. The EC50 value (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximal response) can be determined by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by the oxytocin receptor.

Caption: Gq-protein coupled signaling pathway activated by this compound.

References

Delving into the Structure-Activity Relationship of (Val3,Pro8)-Oxytocin: A Gq-Biased Agonist

(Val3,Pro8)-Oxytocin, an analog of the neuropeptide oxytocin, exhibits a distinct structure-activity relationship characterized by a pronounced bias towards the Gq-protein signaling pathway over β-arrestin recruitment. This technical guide provides a comprehensive overview of its pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Data Summary

The pharmacological profile of this compound is defined by its potency in activating Gq-mediated signaling, which is comparable to native oxytocin, while demonstrating significantly weaker engagement of the β-arrestin pathway. This biased agonism makes it a valuable tool for dissecting the distinct downstream effects of oxytocin receptor activation.

| Compound | Receptor | Parameter | Value (EC50, nM) | Pathway | Reference |

| This compound | Oxytocin Receptor (OTR) | Potency | ~10 | Gq (Calcium Mobilization) | [1] |

| Oxytocin Receptor (OTR) | Potency | >1000 | β-arrestin 2 Recruitment | [1] | |

| Oxytocin (Leu8-OXT) | Oxytocin Receptor (OTR) | Potency | ~10 | Gq (Calcium Mobilization) | [1] |

| Oxytocin Receptor (OTR) | Potency | ~100 | β-arrestin 2 Recruitment | [1] | |

| This compound | Vasopressin V1a Receptor (AVPR1a) | Potency | ~100 | Gq (Calcium Mobilization) | [1] |

| Vasopressin V1a Receptor (AVPR1a) | Potency | >1000 | β-arrestin 2 Recruitment | [1] | |

| Arginine Vasopressin (AVP) | Vasopressin V1a Receptor (AVPR1a) | Potency | ~1 | Gq (Calcium Mobilization) | [1] |

| Vasopressin V1a Receptor (AVPR1a) | Potency | ~10 | β-arrestin 2 Recruitment | [1] |

Note: Specific binding affinity data (Ki or IC50 values) for this compound at the oxytocin and vasopressin receptors were not available in the reviewed literature.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the characterization of this compound.

Experimental Protocols

I. Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

1. Resin Preparation:

-

Start with a Rink Amide resin (0.1 mmol scale).

-

Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

2. Amino Acid Coupling:

-

Coupling Reagents: Prepare a solution of the Fmoc-protected amino acid (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF.

-

Coupling Cycle (for each amino acid in the sequence: Gly, Pro, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Val, Tyr(tBu), Cys(Trt)):

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

After complete coupling, wash the resin with DMF (5 times).

-

Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to prepare for the next coupling cycle.

-

3. Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature with gentle agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

4. Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a concentration of approximately 0.1 mg/mL to favor intramolecular cyclization.

-

Stir the solution open to the air for 12-24 hours to allow for air oxidation of the cysteine thiols to form the disulfide bridge.

-

Monitor the cyclization progress by analytical RP-HPLC.

-

Once the reaction is complete, lyophilize the solution to obtain the crude cyclic peptide.

5. Purification and Analysis:

-

Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the desired product.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

II. Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor (OTR) and vasopressin receptors (V1aR, V1bR, V2R).

1. Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human OTR, V1aR, V1bR, or V2R in appropriate growth medium.

-

Harvest the cells, wash with ice-cold PBS, and centrifuge.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

2. Competitive Binding Assay:

-

Set up the assay in a 96-well plate. Each well will contain:

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for vasopressin receptors) near its Kd value.

-

Increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹² M to 10⁻⁵ M).

-

A constant amount of cell membrane preparation (e.g., 10-50 µg of protein).

-

-

Total Binding: Wells containing only radioligand and membranes.

-

Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 1 µM unlabeled oxytocin or AVP).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization in response to this compound stimulation, a hallmark of Gq-protein activation.

1. Cell Culture and Plating:

-

Use HEK293 or CHO cells stably expressing the human OTR or vasopressin receptors.

-

Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion.

-

Remove the growth medium from the cells and add the dye-loading buffer to each well.

-

Incubate the plate in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature.

3. Agonist Preparation:

-

Prepare serial dilutions of this compound and a reference agonist (e.g., oxytocin or AVP) in the assay buffer at a concentration that is 5-10 times the final desired concentration.

4. Measurement of Calcium Flux:

-

Use a fluorescence plate reader capable of kinetic reads with automated injection (e.g., a FLIPR or FlexStation).

-

Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument then automatically injects the agonist solution into the wells.

-

Continue to record the fluorescence intensity for a further 1-3 minutes to capture the peak response and subsequent decay.

5. Data Analysis:

-

The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

-

Compare the EC50 and Emax values of this compound to those of the reference agonist to determine its relative potency and efficacy.

References

(Val3,Pro8)-Oxytocin: A Technical Guide to its Discovery, History, and Biased Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Val3,Pro8)-Oxytocin, a naturally occurring analog of the highly conserved neuropeptide oxytocin, represents a significant deviation from the canonical structure of this critical signaling molecule. First identified in New World monkeys, its discovery challenged the long-held view of oxytocin's universal structure across placental mammals. This technical guide provides an in-depth exploration of the discovery, history, and unique pharmacological properties of this compound. A key focus is its characterization as a biased agonist, preferentially activating Gq-protein-dependent signaling pathways over β-arrestin recruitment. This document details the experimental protocols utilized in its characterization and presents a comprehensive summary of the quantitative data that substantiates its distinct signaling profile. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this intriguing oxytocin variant.

Introduction and Historical Context

For decades, the nonapeptide oxytocin (Leu8-Oxytocin) was considered to be structurally identical across all placental mammals, a testament to its crucial and conserved roles in social bonding, parturition, and lactation. This paradigm was challenged with the discovery of naturally occurring oxytocin variants in New World monkeys. Initial studies identified a substitution of proline for leucine at the eighth position (Pro8-Oxytocin) in several species.[1][2] Subsequent research further unveiled a novel variant in the Saguinus genus (tamarins), which possessed an additional substitution of valine for isoleucine at the third position, giving rise to this compound.[3]

This discovery opened a new chapter in oxytocin research, suggesting that subtle variations in the peptide's structure could lead to significant functional consequences, potentially driving the evolution of complex social behaviors observed in these primate species, such as extensive paternal care and social monogamy.[3][4] The investigation of this compound and other variants has provided valuable insights into the structure-function relationships of the oxytocin system and has introduced the concept of biased agonism as a key mechanism for fine-tuning physiological responses.

Pharmacological Profile: A Biased Agonist

This compound has been characterized as a biased agonist at the human oxytocin receptor (OXTR). This means it differentially activates downstream signaling pathways upon binding to the receptor. Specifically, it shows a preference for the Gq-protein-dependent pathway, which leads to the mobilization of intracellular calcium, while demonstrating weaker agonism for the recruitment of β-arrestin 2.[3][5] This is in contrast to the canonical Leu8-Oxytocin, which activates both pathways more balancedly.

This biased signaling profile is significant because the Gq pathway is primarily associated with the acute, classical effects of oxytocin, such as uterine contractions and milk ejection, which are mediated by increased intracellular calcium. The β-arrestin pathway, on the other hand, is involved in receptor desensitization, internalization, and the activation of distinct, G-protein-independent signaling cascades that can have longer-term effects.[3] The reduced engagement of the β-arrestin pathway by this compound may therefore lead to a more sustained Gq-mediated signal with less receptor desensitization.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative pharmacological studies of this compound, Pro8-Oxytocin, and the canonical Leu8-Oxytocin.

Table 1: Potency (pEC50) of Oxytocin Analogs at the Human Oxytocin Receptor (OXTR)

| Ligand | Gq Pathway (Calcium Mobilization) | β-Arrestin 2 Recruitment |

| This compound | 8.87 ± 0.10 | 7.11 ± 0.08 |

| Pro8-Oxytocin | 8.82 ± 0.10 | 7.42 ± 0.08 |

| Leu8-Oxytocin | 8.99 ± 0.07 | 8.32 ± 0.05 |

| Data extracted from Parreiras-E-Silva LT, et al. (2017) PNAS.[3] |

Table 2: Efficacy (Emax) of Oxytocin Analogs at the Human Oxytocin Receptor (OXTR)

| Ligand | Gq Pathway (Calcium Mobilization) | β-Arrestin 2 Recruitment |

| This compound | 102.8 ± 4.5 % | 68.6 ± 3.9 % |

| Pro8-Oxytocin | 98.7 ± 4.7 % | 73.1 ± 3.9 % |

| Leu8-Oxytocin | 100.0 ± 3.4 % | 100.0 ± 3.4 % |

| Data are expressed as a percentage of the maximum response to Leu8-Oxytocin. Data extracted from Parreiras-E-Silva LT, et al. (2017) PNAS.[3] |

Signaling Pathways

The differential activation of intracellular signaling pathways by this compound is a defining feature of its pharmacology. The following diagrams illustrate the Gq-dependent and β-arrestin-mediated signaling cascades initiated by oxytocin receptor activation.

Figure 1: Gq-Protein Dependent Signaling Pathway.

Figure 2: β-Arrestin Mediated Signaling Pathway.

Experimental Protocols

The characterization of this compound's pharmacological profile involved several key in vitro assays. The following sections provide detailed methodologies for these experiments, based on the protocols described in the primary literature.

Receptor Binding Affinity Assay (Radioligand Displacement)

This assay determines the affinity of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor.

-

Radioligand: [³H]-Oxytocin.

-

Procedure:

-

Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the oxytocin receptors.

-

Binding Reaction: Cell membranes are incubated with a fixed concentration of [³H]-Oxytocin and varying concentrations of unlabeled this compound in a binding buffer.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Oxytocin (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Figure 3: Radioligand Binding Assay Workflow.

Gq-Pathway Activation: Calcium Mobilization Assay

This assay measures the activation of the Gq signaling pathway by quantifying the increase in intracellular calcium concentration following receptor stimulation.

-

Cell Line: HEK293 cells stably expressing the human oxytocin receptor.

-

Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cell Plating: Cells are seeded into a multi-well plate.

-

Dye Loading: Cells are incubated with the calcium-sensitive dye, which enters the cells and is cleaved to its active form.

-

Stimulation: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The dose-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

β-Arrestin 2 Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin 2 to the oxytocin receptor upon agonist stimulation, using Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Line: HEK293 cells co-expressing the human oxytocin receptor fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP).

-

Substrate: Coelenterazine h (a substrate for Rluc).

-

Procedure:

-

Cell Plating: Cells are seeded into a multi-well plate.

-

Stimulation: Varying concentrations of this compound are added to the wells.

-

Substrate Addition: Coelenterazine h is added to the wells.

-

BRET Measurement: The light emission at wavelengths corresponding to both Rluc and YFP is measured. The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates the proximity of Rluc and YFP, and thus, β-arrestin 2 recruitment to the receptor.

-

-

Data Analysis: A dose-response curve is generated, and the EC50 and Emax for β-arrestin 2 recruitment are determined.

In Vivo Effects: Parental Care

The distinct signaling profile of this compound has been linked to behavioral outcomes. Studies in rats have shown that intranasal administration of this compound can promote parental care behaviors, even in virgin males, which do not typically exhibit such behaviors.[3]

Pup Retrieval Test

This behavioral assay is used to assess parental care in rodents.

-

Subjects: Adult male or female rats.

-

Procedure:

-

Habituation: The subject animal is placed in a test cage for a period of habituation.

-

Pup Presentation: Pups are placed in the cage, away from the nest area.

-

Observation: The latency to retrieve the pups to the nest and the frequency of pup-directed behaviors (e.g., licking, grooming) are recorded.

-

-

Intervention: this compound is administered intranasally prior to the test.

-

Data Analysis: The behavioral parameters of the this compound-treated group are compared to a control group (e.g., saline-treated).

Conclusion and Future Directions

The discovery and characterization of this compound have significantly advanced our understanding of the oxytocin system. Its biased agonism highlights the complexity of GPCR signaling and opens up new avenues for the development of therapeutics with more specific and targeted effects. By preferentially activating the Gq pathway, this compound and other biased agonists could potentially offer the therapeutic benefits of oxytocin while minimizing the side effects associated with β-arrestin-mediated receptor desensitization and signaling.

Future research should continue to explore the physiological and behavioral consequences of this biased agonism in more detail. Investigating the effects of this compound in different animal models and across a wider range of social behaviors will be crucial. Furthermore, understanding the precise structural determinants of biased agonism at the oxytocin receptor could pave the way for the rational design of novel, highly selective oxytocin receptor modulators for the treatment of a variety of conditions, from social deficits in psychiatric disorders to complications of labor and delivery.

References

- 1. Functional New World monkey oxytocin forms elicit an altered signaling profile and promotes parental care in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxytocin Structure and Function in New World Monkeys: From Pharmacology to Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. PNAS Template for Supplementary Information - Overleaf, オンラインLaTeXエディター [ja.overleaf.com]

Endogenous Function of (Val3,Pro8)-Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Val3,Pro8)-Oxytocin, also known as Valitocin, is a naturally occurring structural variant of the neuropeptide oxytocin identified in certain species of New World monkeys. This technical guide provides a comprehensive overview of the endogenous function of this compound, focusing on its unique signaling properties at the oxytocin receptor (OXTR) and its physiological significance. Quantitative data from key functional assays are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this intriguing oxytocin analog.

Introduction

Oxytocin is a highly conserved nonapeptide hormone and neurotransmitter that plays a crucial role in a wide array of physiological and behavioral processes, including parturition, lactation, social bonding, and parental care. While the canonical form of oxytocin, [Leu8]-Oxytocin, is prevalent across most placental mammals, recent discoveries have unveiled natural variations in its amino acid sequence, particularly within New World monkeys. One such variant is this compound, which is characterized by the substitution of Isoleucine at position 3 with Valine and Leucine at position 8 with Proline.

This substitution at the eighth position, from a non-polar Leucine to a more rigid Proline, has been a focal point of research, suggesting a potential evolutionary adaptation related to the complex social structures observed in these primate species, such as increased paternal care and social monogamy. Understanding the functional consequences of these amino acid changes is critical for elucidating the nuanced roles of the oxytocinergic system and for the development of novel therapeutics targeting the oxytocin receptor.

Biochemical and Pharmacological Profile

This compound exhibits a distinct pharmacological profile at the human oxytocin receptor (hOXTR) compared to the canonical [Leu8]-Oxytocin. It functions as a biased agonist, demonstrating a preference for activating the Gq-protein-dependent signaling pathway over the β-arrestin recruitment pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity at the human oxytocin receptor, with [Leu8]-Oxytocin included for comparison.

| Ligand | Assay | Receptor | Parameter | Value (nM) | Reference |

| This compound | Calcium Mobilization | hOXTR | EC50 | ~1.5 | Parreiras-E-Silva et al., 2017[1] |

| [Leu8]-Oxytocin | Calcium Mobilization | hOXTR | EC50 | ~1.0 | Parreiras-E-Silva et al., 2017[1] |

| This compound | β-Arrestin 2 Recruitment | hOXTR | EC50 | >1000 | Parreiras-E-Silva et al., 2017[1] |

| [Leu8]-Oxytocin | β-Arrestin 2 Recruitment | hOXTR | EC50 | ~100 | Parreiras-E-Silva et al., 2017[1] |

| [Pro8]-Oxytocin* | Receptor Binding | hOXTR | Ki | Not Reported | - |

| [Leu8]-Oxytocin | Receptor Binding | hOXTR | Ki | 4.28 | Smith et al., 2020[2] |

Note: The binding affinity (Ki) for this compound has not been empirically reported. However, functional studies suggest that Pro8-containing analogs exhibit strong binding. Further studies are required to determine the precise Ki value.

Signaling Pathways

This compound primarily signals through the Gq-protein coupled pathway upon binding to the oxytocin receptor. This biased agonism, with reduced potency for β-arrestin recruitment, suggests a signaling profile that may favor sustained cellular responses with diminished receptor desensitization and internalization.

Gq-Protein Dependent Signaling Pathway

The activation of the Gq pathway by this compound initiates a cascade of intracellular events culminating in an increase in intracellular calcium concentration.

β-Arrestin Recruitment Pathway

This compound is a significantly weaker agonist for the recruitment of β-arrestin to the oxytocin receptor compared to [Leu8]-Oxytocin. This reduced recruitment is associated with decreased receptor phosphorylation, desensitization, and internalization.

References

- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (Val3,Pro8)-Oxytocin: A Gq-Dependent Pathway Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Val3,Pro8)-Oxytocin, a selective agonist of the Gq-dependent signaling pathway of the oxytocin receptor (OXTR). This document details the molecular mechanisms, quantitative pharmacological data, and experimental protocols relevant to the study of this compound, tailored for professionals in the fields of pharmacology, cell biology, and drug development.

Introduction

This compound is a synthetic analog of the neurohypophysial hormone oxytocin. It is characterized as a Gq-dependent pathway agonist, while exhibiting weaker agonism for β-arrestin recruitment and subsequent receptor endocytosis[1][2]. This biased agonism makes this compound a valuable tool for dissecting the specific downstream effects of Gq protein activation in oxytocin receptor signaling. The oxytocin receptor, a class A G protein-coupled receptor (GPCR), is a key target in various physiological processes, including social bonding, parturition, and lactation. Its signaling is complex, coupling to multiple G protein subtypes, with the Gαq/11 pathway being a major mediator of its physiological effects[3].

The Oxytocin Receptor Gq-Dependent Signaling Pathway

Upon binding of an agonist such as this compound, the oxytocin receptor undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gαq/11. This initiates a cascade of intracellular events:

-

Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq activates phospholipase C-β (PLCβ).

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[3].

-

Downstream Effects: The rise in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs), leading to diverse cellular responses such as smooth muscle contraction and neurotransmitter release[3].

dot

Caption: Gq-Dependent Signaling Pathway of this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound at the human oxytocin receptor. This data is primarily derived from studies by Parreiras-e-Silva et al. (2017).

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 (Gq activation) | Data not available in search results | Calcium Mobilization | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |

| Emax (Gq activation) | Data not available in search results | Calcium Mobilization | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |

| EC50 (β-arrestin 2 recruitment) | Data not available in search results | BRET | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |

| Emax (β-arrestin 2 recruitment) | Data not available in search results | BRET | HEK293T | Parreiras-e-Silva et al., 2017, PNAS |

| Binding Affinity (Ki/Kd) | Data not available in search results | Radioligand Binding | - | - |

Note: While the key reference has been identified, specific quantitative values were not available in the provided search results. Researchers are encouraged to consult the full publication for detailed data.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of Gq pathway activation.

Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation. This accumulation is then measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Detailed Protocol (based on HTRF):

-

Cell Culture and Seeding:

-

Culture HEK293T cells (or another suitable cell line) transiently or stably expressing the human oxytocin receptor in appropriate media.

-

Seed cells into a 384-well white plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound and a reference agonist (e.g., oxytocin) in stimulation buffer containing LiCl.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the compound dilutions to the respective wells.

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Lysis and Detection:

-

Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) in lysis buffer to all wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (665/620) and plot the data against the logarithm of the agonist concentration to determine EC50 and Emax values.

-

dot

Caption: Experimental Workflow for IP1 Accumulation Assay.

This assay measures the transient increase in intracellular calcium concentration upon Gq activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to calcium, resulting in an increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture and seed cells expressing the oxytocin receptor in a 96- or 384-well black-walled, clear-bottom plate as described for the IP1 assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion).

-

Remove the culture medium and add the dye loading buffer to the cells.

-

Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

-

Data Acquisition:

-

Place the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument then automatically adds the compounds to the cell plate, and fluorescence is continuously monitored for several minutes to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak response minus baseline) is plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.

-

Conclusion

This compound serves as a critical pharmacological tool for investigating the Gq-dependent signaling of the oxytocin receptor. Its biased agonism allows for the specific exploration of cellular responses mediated by the Gq/PLC/Ca2+ pathway, independent of β-arrestin-mediated signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and other ligands at the oxytocin receptor, thereby facilitating further research into the physiological roles of this important signaling system and aiding in the development of novel therapeutics targeting the oxytocin receptor.

References

Pharmacokinetics of (Val3,Pro8)-Oxytocin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Val3,Pro8)-Oxytocin is a synthetic analog of the neuropeptide oxytocin, distinguished by amino acid substitutions at positions 3 (Valine for Isoleucine) and 8 (Proline for Leucine). This modification results in a Gq-dependent pathway biased agonist of the oxytocin receptor (OXTR), exhibiting weaker engagement of the β-arrestin pathway compared to native oxytocin.[1][2][3] This biased agonism presents a unique pharmacological profile with potential therapeutic implications. While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the pharmacokinetics of oxytocin and its analogs, offering a framework for understanding the probable metabolic fate and disposition of this compound. Detailed experimental protocols for preclinical pharmacokinetic studies and an exploration of the relevant signaling pathways are also presented.

Introduction to this compound

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a myriad of physiological processes, including parturition, lactation, and social bonding.[4][5] The therapeutic potential of oxytocin has led to the development of numerous analogs with modified pharmacokinetic and pharmacodynamic properties.[5] this compound is one such analog, designed to selectively activate specific intracellular signaling cascades. Its characterization as a Gq-biased agonist suggests that it preferentially activates the Gq protein-coupled signaling pathway over the β-arrestin-mediated pathway.[1][2][3] This selectivity may offer advantages by minimizing β-arrestin-associated receptor desensitization and internalization, potentially leading to a more sustained cellular response.

Comparative Pharmacokinetics of Oxytocin and its Analogs

Table 1: Pharmacokinetic Parameters of Oxytocin in Various Species

| Species | Route of Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |

| Human | Intravenous | 1-6 min | 7.87 mL/min | - | [7] |

| Human | Intravenous | 3-5 min | ~1.5 L/min | Two-thirds of extracellular volume | [6] |

| Human (Postmenopausal) | Intravenous | Distribution: 5.5 min, Terminal: 1.2 hours | 27 L/h | 15 L | [9] |

| Rat | Intravenous | ~1.5 min | - | - | [10] |

| Rat (Anesthetized) | Intravenous (low dose) | 7.94 min | 0.0624 L/(minkg) | 0.7906 L/kg | [11] |

| Rat (Anesthetized) | Intravenous (high dose) | 21.09 min | 0.0266 L/(minkg) | 0.2213 L/kg | [11] |

| Beef Cattle | Intranasal | 12.1 min | - | - | [12] |

| Sow | - | - | - | - | [13] |

| Sheep | - | 1.3 min | - | - | [13] |

| Goat | - | 22 min | - | - | [13] |

| Horse | Intravenous | 5.89 min | 7.78 min | - | [13] |

Table 2: Bioavailability of Oxytocin via Different Routes of Administration

| Species | Route of Administration | Bioavailability | Reference(s) |

| Human | Intranasal | 0.7% | [14] |

| Human | Sublingual | 0.007% - 0.07% | [15] |

Experimental Protocols for Pharmacokinetic Studies

The following protocols are generalized methodologies for conducting preclinical pharmacokinetic studies of peptide analogs like this compound in a rat model.

Animal Models and Husbandry

-

Species: Sprague-Dawley or Wistar rats are commonly used.[10][11]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow for an acclimatization period of at least one week before any experimental procedures.

Intravenous Administration

-

Catheterization: For serial blood sampling, surgical implantation of a catheter into the jugular or femoral vein is recommended.[16][17] This allows for stress-free blood collection from conscious animals.

-

Dosing: The peptide is dissolved in a sterile, isotonic vehicle (e.g., 0.9% saline). The solution is administered as a bolus injection or a constant rate infusion through the implanted catheter.[18][19] The maximum volume for a bolus injection is typically 5 ml/kg.[18]

Blood Sample Collection

-

Method: Blood samples can be collected via the implanted catheter at predetermined time points.[20] The subclavian vein is another accessible site for repetitive sampling in conscious rats.[20] For terminal studies, cardiac puncture under deep anesthesia can be performed.[21]

-

Volume: The total blood volume collected should not exceed the limits set by institutional animal care and use committees (IACUC).[22]

-

Processing: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).[23] Plasma is separated by centrifugation (e.g., 2000 x g for 10-15 minutes at 4°C) and stored at -80°C until analysis.[20][24]

Analytical Methods for Quantification

RIA is a highly sensitive method for quantifying oxytocin and its analogs in plasma.[10][25]

-

Principle: The assay is based on the competitive binding of a radiolabeled peptide (e.g., ¹²⁵I-(Val3,Pro8)-Oxytocin) and the unlabeled peptide in the sample to a limited number of specific antibodies.

-

Procedure Outline:

-

Extraction: Plasma samples are often extracted to remove interfering substances. Common methods include adsorption to silicates like Lichroprep Si 60 or immunoextraction.[25]

-

Incubation: The extracted sample (or standard) is incubated with a specific primary antibody and a known amount of radiolabeled peptide.

-

Separation: Antibody-bound and free radiolabeled peptide are separated (e.g., using a secondary antibody and centrifugation).

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of the peptide in the sample is determined by comparing its binding to a standard curve.

-

HPLC is used to separate the peptide of interest from other components in the plasma.[26][27][28][29][30]

-

Principle: The separation is based on the differential partitioning of the analyte between a stationary phase (in the column) and a mobile phase. Reversed-phase HPLC with a C8 or C18 column is commonly used for peptides.

-

Procedure Outline:

-

Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Chromatography: The prepared sample is injected into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is often employed.[29]

-

Detection: The peptide is detected as it elutes from the column, typically using a UV detector at a wavelength of 220 nm.[28]

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of known standards.

-

Signaling Pathways of the Oxytocin Receptor

This compound is a biased agonist at the oxytocin receptor, preferentially activating the Gq signaling pathway.[1][2][3]

Gq-Protein Dependent Signaling Pathway

Activation of the OXTR by an agonist, including this compound, leads to the coupling and activation of the heterotrimeric G-protein Gq. This initiates a cascade of intracellular events.

Caption: Gq-Protein Dependent Signaling Pathway of this compound.

β-Arrestin Mediated Signaling Pathway (Weaker Agonism)

This compound is a weaker agonist for the β-arrestin pathway. This pathway is primarily involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Caption: Weaker β-Arrestin Engagement by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of a peptide analog.

Caption: Experimental Workflow for Preclinical Pharmacokinetic Study.

Conclusion

This compound represents a promising tool for dissecting the specific physiological roles of Gq-mediated oxytocin receptor signaling. While direct pharmacokinetic data remains to be fully elucidated, the established methodologies for studying oxytocin and its analogs provide a clear path for its characterization. The protocols and comparative data presented in this guide offer a robust foundation for researchers and drug development professionals to design and execute studies aimed at understanding the in vivo disposition and metabolic fate of this unique, biased agonist. Further investigation into the pharmacokinetics of this compound is warranted to fully assess its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxytocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design of Oxytocin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Short communication: pharmacokinetics of oxytocin administered intranasally to beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Plasma pharmacokinetics of intravenous and intranasal oxytocin in nonpregnant adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioavailability and pharmacokinetics of sublingual oxytocin in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 19. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 21. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 22. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 23. idexxbioanalytics.com [idexxbioanalytics.com]

- 24. Variability in Oxytocin Blood Levels in Rats: A Review and Experimental Insights [cpn.or.kr]

- 25. Specific radioimmunoassay of oxytocin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. CN113252807B - High performance liquid chromatography separation method for oxytocin raw material medicine related substances - Google Patents [patents.google.com]

- 29. CN111896642A - Separation method and application of oxytocin and three kinds of deamidation impurities - Google Patents [patents.google.com]

- 30. HPLC-MS Method for Analysis of Oxytocin on Primesep 200 Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Stability and Degradation of (Val3,Pro8)-Oxytocin and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the stability and degradation of the specific oxytocin analogue (Val3,Pro8)-Oxytocin (CAS 2134138-89-7) is limited. This guide provides a comprehensive overview of the stability and degradation of oxytocin and its well-characterized analogue, carbetocin, to serve as a valuable resource for researchers. A theoretical discussion on the potential stability of this compound based on its amino acid substitutions is also included.

Introduction to this compound and its Significance

This compound is a synthetic analogue of the neurohypophyseal hormone oxytocin. While oxytocin plays a crucial role in social bonding, uterine contraction, and lactation, its therapeutic use can be limited by its short half-life and instability. Analogues such as this compound are developed to potentially offer improved pharmacokinetic profiles and receptor selectivity. Notably, this compound is described as a Gq-dependent pathway agonist for the oxytocin receptor (OXTR), suggesting a specific mechanism of action that is of interest in drug development.[1][2][3][4] Understanding the stability and degradation of such peptide analogues is paramount for their development as therapeutic agents, ensuring their safety, efficacy, and appropriate shelf-life.

Theoretical Considerations for the Stability of this compound

The stability of a peptide is significantly influenced by its amino acid sequence. The substitutions of Isoleucine at position 3 with Valine and Leucine at position 8 with Proline in this compound are expected to impact its conformational stability and susceptibility to degradation.

-

Valine at Position 3: The substitution of isoleucine with valine, both being hydrophobic amino acids, is a conservative replacement and may not drastically alter the overall hydrophobicity of this region of the peptide. However, even subtle changes in side-chain structure can influence peptide folding and interaction with degrading enzymes.[5]

-

Proline at Position 8: The introduction of a proline residue at position 8 is more significant. Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone. This rigidity can enhance stability by reducing the susceptibility of adjacent peptide bonds to enzymatic cleavage and can also influence the propensity for aggregation.[6] Studies on proline-substituted peptides have shown that such modifications can increase thermostability and resistance to proteolytic degradation.[7][8][9][10] Therefore, it can be hypothesized that the Proline substitution at position 8 in this compound may confer enhanced stability compared to native oxytocin.

Case Study: Stability and Degradation of Carbetocin

Carbetocin, a long-acting oxytocin analogue, has been extensively studied, particularly in a heat-stable formulation developed to overcome the cold-chain requirements of oxytocin.[4] Its stability profile provides valuable insights into the degradation pathways of oxytocin-related peptides.

Quantitative Stability Data for Heat-Stable Carbetocin

A heat-stable formulation of carbetocin has demonstrated remarkable stability under various temperature conditions. The formulation consists of 0.1 mg/mL carbetocin in a sodium succinate buffer with mannitol and methionine at an optimal pH of 5.45.[4][11]

| Temperature | Relative Humidity | Duration | Purity Maintained |

| 30°C | 75% RH | ≥ 3 years | ≥95% |

| 40°C | 75% RH | 6 months | ≥95% |

| 50°C | Not Specified | 3 months | ≥95% |

| 60°C | Not Specified | 1 month | ≥95% |

Table 1: Summary of stability data for a heat-stable carbetocin formulation. Data sourced from Malm et al. (2018).[4]

Degradation Pathways of Carbetocin

Forced degradation studies on carbetocin have identified several key degradation pathways:[12]

-

Hydrolysis (Acidic and Alkaline): Like most peptides, carbetocin is susceptible to hydrolysis of its amide bonds under both acidic and alkaline conditions.

-

Oxidation: The thioether linkage in carbetocin is prone to oxidation. The inclusion of an antioxidant like methionine in the formulation significantly mitigates this degradation pathway.[4]

-

Photodegradation: Exposure to light can induce degradation.

-

Thermal Degradation: Elevated temperatures accelerate hydrolysis and other degradation reactions.

A study by Yin et al. (2021) identified ten impurities in carbetocin, including six major degradation products arising from these stress conditions.[12]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on a peptide drug like an oxytocin analogue.

Caption: A generalized workflow for forced degradation studies of peptide drugs.

Experimental Protocols for Stability and Degradation Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following sections outline methodologies adapted from literature on oxytocin and carbetocin analysis.

Stability-Indicating HPLC Method for Oxytocin

A stability-indicating HPLC method is essential to separate the intact peptide from its degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 0.05 M potassium dihydrogen orthophosphate buffer, pH 7.0.

-

-

Gradient: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 20:80 v/v).[13]

-

Flow Rate: 1.0 - 1.5 mL/min.[13]

-

Injection Volume: 20 - 100 µL.[13]

-

Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Protocol

The following protocol provides a general framework for subjecting an oxytocin analogue to forced degradation.[15]

-

Preparation of Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a controlled environment.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method. For identification of degradation products, LC-MS/MS analysis is performed.

This compound and the Gq-Dependent Signaling Pathway

This compound is characterized as an agonist of the Gq-dependent pathway of the oxytocin receptor.[1][2][3][4] Understanding this pathway is critical for elucidating its mechanism of action.

Overview of Oxytocin Receptor Signaling

The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gq/11.[16] Activation of the OXTR initiates a cascade of intracellular events.

The Gq/PLC/IP3 Signaling Cascade

The following diagram illustrates the key steps in the Gq-dependent signaling pathway activated by an OXTR agonist like this compound.

Caption: The Gq-PLC-IP3 signaling pathway of the oxytocin receptor.

Upon binding of an agonist, the OXTR activates the Gq protein, which in turn stimulates phospholipase C (PLC).[16][17][18] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17][18] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[16][17][18] The elevated intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers a variety of cellular responses, such as smooth muscle contraction.[16][18]

Conclusion

References

- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid replacement - Wikipedia [en.wikipedia.org]

- 6. Effect of proline substitutions on stability and kinetic properties of a cold adapted subtilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

(Val3,Pro8)-Oxytocin: A Technical Guide to a Gq-Biased Agonist of the Oxytocin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Val3,Pro8)-Oxytocin, a naturally occurring variant of the neuropeptide oxytocin found in New World monkeys, presents a unique pharmacological profile with significant implications for research and therapeutic development. This document provides an in-depth technical overview of this compound, focusing on its biased agonism at the oxytocin receptor (OXTR). Characterized as a potent activator of the Gq-protein dependent signaling pathway, it demonstrates substantially weaker recruitment of β-arrestin compared to the canonical human oxytocin (Leu8-Oxytocin). This biased signaling suggests the potential for developing therapeutics that selectively engage desired signaling pathways, potentially offering improved efficacy and reduced side effects. This guide details the quantitative pharmacology, experimental protocols for its study, and the core signaling pathways associated with this compound.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter pivotal in a range of physiological and behavioral processes, including parturition, lactation, social bonding, and emotional regulation. Its effects are primarily mediated through the oxytocin receptor (OXTR), a class A G-protein coupled receptor (GPCR). Canonical signaling of the OXTR involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Additionally, agonist binding promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G-protein independent signaling cascades.

The discovery of naturally occurring oxytocin variants, such as this compound, has opened new avenues for understanding the structure-function relationships of the oxytocin system. This compound is distinguished by two amino acid substitutions compared to human oxytocin: a valine at position 3 and a proline at position 8. These modifications confer a distinct signaling bias, with a preference for the Gq pathway over β-arrestin recruitment. This document serves as a comprehensive technical resource on this compound, providing the necessary data and methodologies for its investigation and potential therapeutic exploration.

Quantitative Pharmacology

The defining characteristic of this compound is its biased agonism. The following tables summarize the quantitative data from comparative studies with Leu8-Oxytocin, primarily derived from research by Parreiras-E-Silva et al. (2017).

Table 1: Gq-Protein Pathway Activation (Calcium Mobilization)

| Ligand | pEC50 (M) | Emax (%) |

| This compound | 8.63 ± 0.08 | 100 |

| Leu8-Oxytocin | 8.79 ± 0.06 | 100 |

Data represent mean ± SEM. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Table 2: β-Arrestin 2 Recruitment

| Ligand | pEC50 (M) | Emax (%) |

| This compound | 7.21 ± 0.11 | 68 ± 4 |

| Leu8-Oxytocin | 7.89 ± 0.07 | 100 |

Data represent mean ± SEM.

These data quantitatively demonstrate that while this compound is equipotent to Leu8-Oxytocin in activating the Gq pathway, it is significantly less potent and efficacious in recruiting β-arrestin 2.

Signaling Pathways

This compound primarily signals through the Gq-protein pathway upon binding to the OXTR. The canonical steps of this pathway are outlined below.

Experimental Protocols

The following protocols are based on the methodologies described by Parreiras-E-Silva et al. (2017) for the characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the synthesis of this compound using Fmoc solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.

-